molecular formula C16H13BrN2O4S B299416 N-(2-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

N-(2-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No. B299416
M. Wt: 409.3 g/mol
InChI Key: IOBLQZVXHPOQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPIB, and it has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide involves its ability to inhibit the activity of certain enzymes. Specifically, the compound has been found to bind to the active site of matrix metalloproteinase enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a reduction in the growth and spread of cancer cells, making BPIB a potentially valuable tool in cancer research.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, N-(2-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide has been found to exhibit a range of other biochemical and physiological effects. For example, the compound has been found to have anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory conditions. Additionally, BPIB has been found to have an impact on the immune system, with some studies suggesting that it may be able to enhance immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for researchers who are studying the mechanisms of various biological processes. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for many researchers.
One of the limitations of using BPIB in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer the compound to cells or organisms in a controlled manner. Additionally, the compound's effects can be highly dependent on the specific conditions of the experiment, making it important to carefully control for these variables.

Future Directions

There are many potential future directions for research involving N-(2-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide. One area of interest is the compound's potential applications in the development of new cancer treatments. Researchers are currently exploring ways to optimize the compound's activity against matrix metalloproteinase enzymes, as well as investigating its potential to target other enzymes involved in cancer development.
Another area of interest is the compound's anti-inflammatory properties. Researchers are exploring ways to harness these properties to develop new treatments for a range of inflammatory conditions, including arthritis, asthma, and inflammatory bowel disease.
Finally, researchers are also investigating the compound's impact on the immune system. There is growing interest in the potential of BPIB to enhance immune function, and researchers are exploring ways to optimize its activity in this area. This could lead to the development of new treatments for a range of immune-related conditions, including autoimmune diseases and certain types of cancer.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide involves the reaction of 2-bromobenzoic acid with thionyl chloride to form 2-bromobenzoyl chloride. This is then reacted with 3-aminopropanoic acid to form the desired compound. The synthesis process is relatively straightforward and can be performed using standard laboratory techniques.

Scientific Research Applications

N-(2-bromophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide has a range of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes that are involved in the development of cancer. BPIB has been found to be particularly effective against a type of enzyme known as matrix metalloproteinase, which is involved in the growth and spread of cancer cells.

properties

Molecular Formula

C16H13BrN2O4S

Molecular Weight

409.3 g/mol

IUPAC Name

N-(2-bromophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C16H13BrN2O4S/c17-12-6-2-3-7-13(12)18-15(20)9-10-19-16(21)11-5-1-4-8-14(11)24(19,22)23/h1-8H,9-10H2,(H,18,20)

InChI Key

IOBLQZVXHPOQLH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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